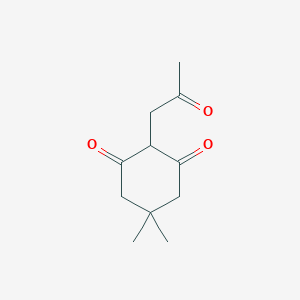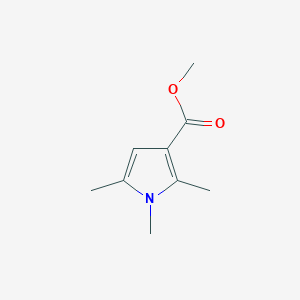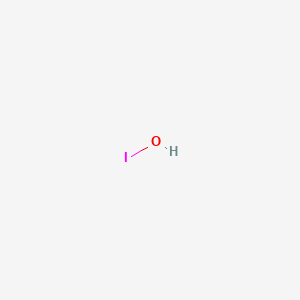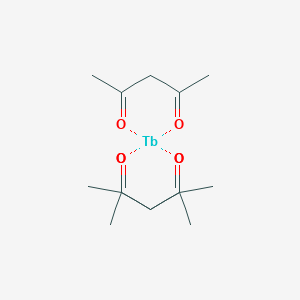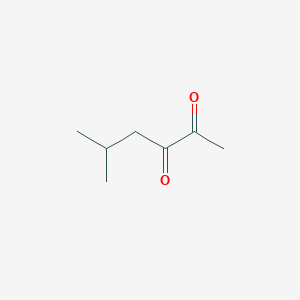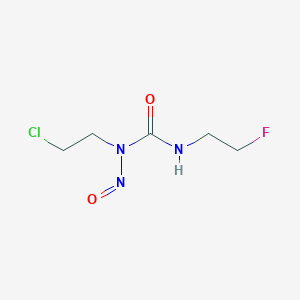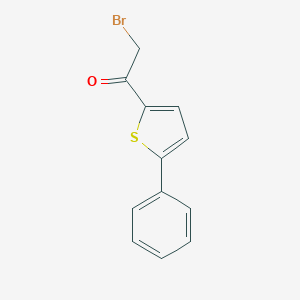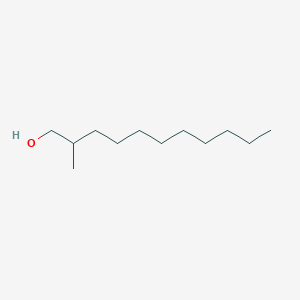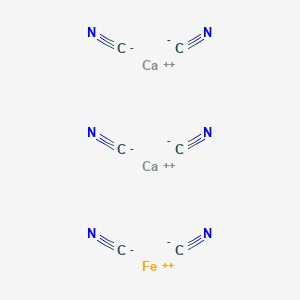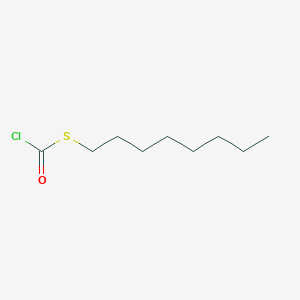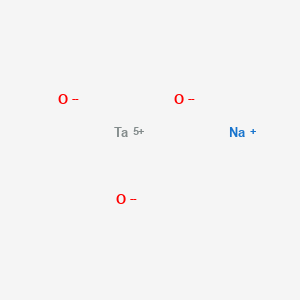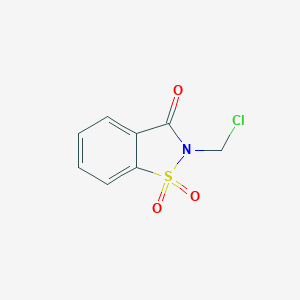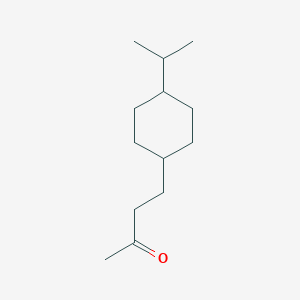
4-(4-Propan-2-ylcyclohexyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propan-2-ylcyclohexyl)butan-2-one, commonly known as 4-PrO-2-Ket or 4-PrO-2-Phenyl, is a synthetic compound belonging to the family of arylcyclohexylamines. It is a designer drug that has been gaining popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-PrO-2-Ket has been studied extensively for its potential therapeutic applications. It has been found to possess analgesic, anesthetic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, 4-PrO-2-Ket has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 4-PrO-2-Ket is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, 4-PrO-2-Ket can modulate the release of neurotransmitters such as glutamate and dopamine, leading to its analgesic, anesthetic, and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
4-PrO-2-Ket has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to its potential use as a treatment for depression and anxiety. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-PrO-2-Ket is its unique chemical structure, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological conditions. However, its use in lab experiments is limited by its potential toxicity and the lack of information regarding its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-PrO-2-Ket. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety. Additionally, further research is needed to determine the long-term effects of 4-PrO-2-Ket and its potential toxicity.
Synthesemethoden
The synthesis of 4-PrO-2-Ket involves the reaction of cyclohexanone with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield 4-PrO-2-Ket. The purity of the final product can be improved by recrystallization using a suitable solvent.
Eigenschaften
CAS-Nummer |
10534-34-6 |
|---|---|
Produktname |
4-(4-Propan-2-ylcyclohexyl)butan-2-one |
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
VRMCAAQYOVUHND-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)CCC(=O)C |
Kanonische SMILES |
CC(C)C1CCC(CC1)CCC(=O)C |
Andere CAS-Nummern |
10534-34-6 |
Synonyme |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



